molecular formula C22H17ClN2O3 B4883611 N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide

N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide

Cat. No.: B4883611
M. Wt: 392.8 g/mol
InChI Key: FLGNOVWUMFDNNU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[52102,6]dec-8-en-4-yl)benzamide is a complex organic compound that features a chlorophenyl group, a benzamide group, and a tricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tricyclic Core: This could involve cyclization reactions starting from simpler precursors.

    Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Formation of the Benzamide Group: This could be achieved through amide bond formation, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Scaling up reactions and refining purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing functional groups to simpler forms.

    Substitution: Replacing functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce simpler amines or alcohols.

Scientific Research Applications

N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as an inhibitor or modulator of enzymes or receptors.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Used in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or modulating their activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide: can be compared with other benzamide derivatives or tricyclic compounds.

    Unique Features: Its specific tricyclic structure and chlorophenyl group might confer unique biological activity or chemical reactivity.

List of Similar Compounds

    Benzamide Derivatives: Such as N-(3-chlorophenyl)benzamide.

    Tricyclic Compounds: Including tricyclic antidepressants or other heterocyclic compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-15-4-2-5-16(11-15)24-20(26)14-3-1-6-17(10-14)25-21(27)18-12-7-8-13(9-12)19(18)22(25)28/h1-8,10-13,18-19H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGNOVWUMFDNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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